Dual Orthogonal Reactivity: Enabling Sequential CuAAC and Cross-Coupling in a Single Scaffold
1-Azido-4-bromo-2,3-dihydro-1H-indene exhibits orthogonal reactivity that is not achievable with mono-functional analogs. The azido group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, while the bromine atom participates in Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions. In contrast, the comparator 4-bromo-2,3-dihydro-1H-indene (CAS 6134-53-8) contains only the bromine handle and cannot participate in click chemistry . Similarly, 5-azido-2,3-dihydro-1H-indene lacks the bromine substituent required for cross-coupling .
| Evidence Dimension | Number of Orthogonal Reactive Sites |
|---|---|
| Target Compound Data | Two orthogonal reactive sites: 1-azido (click chemistry) + 4-bromo (cross-coupling) |
| Comparator Or Baseline | 4-Bromo-2,3-dihydro-1H-indene: 1 reactive site (bromo only); 5-Azido-2,3-dihydro-1H-indene: 1 reactive site (azido only) |
| Quantified Difference | 2 vs. 1 orthogonal reactive sites |
| Conditions | Structural analysis based on functional group presence; reactivity inferred from established click chemistry and cross-coupling methodologies |
Why This Matters
This dual functionality reduces the number of synthetic steps required for complex molecule assembly and enables late-stage diversification strategies that are unavailable with mono-functional building blocks.
